Dansylamino-pitc
Overview
Description
Dansylamino-pitc, also known as this compound, is a useful research compound. Its molecular formula is C19H17N3O2S2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Dansyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Dansylamino-PITC primarily targets proteins and peptides for sequential degradation . It is used in the Edman degradation process, a method first introduced for the sequential degradation of proteins and peptides .
Mode of Action
This compound interacts with the amino group of proteins and peptides, enabling their sequential degradation . It is structurally related to dansyl chloride . The compound’s fluorescent properties allow for the detection of thiohydantoin amino acid derivatives .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the Edman degradation process . This process allows for the sequential degradation of proteins and peptides, facilitating their analysis .
Pharmacokinetics
Its use in protein sequencing suggests that it is capable of interacting with proteins and peptides in a biological context .
Result of Action
The use of this compound in protein sequencing results in the degradation of proteins and peptides, allowing for their analysis . The thiohydantoin derivatives obtained after degradation can be easily and rapidly identified .
Action Environment
The efficiency and efficacy of this compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
The compound is used in automated solid phase sequencing to provide sequence information required for gene probe construction . It interacts with the degradation products of the sequence, and high sensitivity is obtained by fluorescence determination .
Molecular Mechanism
The molecular mechanism of action of 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate involves binding to the degradation products of the sequence being analyzed . This binding interaction allows for the fluorescence determination of the sequence .
Properties
IUPAC Name |
5-(dimethylamino)-N-(4-isothiocyanatophenyl)naphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-22(2)18-7-3-6-17-16(18)5-4-8-19(17)26(23,24)21-15-11-9-14(10-12-15)20-13-25/h3-12,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGXHCHKGRQLHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145062 | |
Record name | 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102417-94-7 | |
Record name | 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(N-1-Dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[5-(Dimethylamino)-1-naphthalenesulfonylamino]phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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